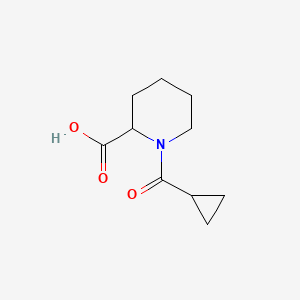

1-(Cyclopropanecarbonyl)piperidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(Cyclopropanecarbonyl)piperidine-2-carboxylic acid” is a derivative of pipecolic acid, also known as piperidine-2-carboxylic acid . Pipecolic acid is an organic compound and a carboxylic acid derivative of piperidine . It is an amino acid, although not one encoded genetically . Like many other α-amino acids, pipecolic acid is chiral, with the S-stereoisomer being more common .

Synthesis Analysis

The synthesis of pipecolic acid, a related compound, starts from lysine . An enzymatic system for the synthesis of L-pipecolic acid from L-lysine by commercial L-lysine α-oxidase from Trichoderma viride and an extract of recombinant Escherichia coli cells coexpressing Δ1-piperideine-2-carboxylate reductase from Pseudomonas putida and glucose dehydrogenase from Bacillus subtilis has been described .Molecular Structure Analysis

The molecular formula of “1-(Cyclopropanecarbonyl)piperidine-2-carboxylic acid” is C10H15NO3. The molecular weight is 197.23 g/mol. The related compound, pipecolic acid, has a molecular formula of C6H11NO2 and a molecular weight of 129.15704 .Chemical Reactions Analysis

The Knoevenagel condensation mechanism, which involves the formation of an enol intermediate that reacts with an aldehyde, could potentially be relevant to the chemical reactions of "1-(Cyclopropanecarbonyl)piperidine-2-carboxylic acid" .Wissenschaftliche Forschungsanwendungen

Ethylene Precursor Conversion in Plants

1-(Cyclopropanecarbonyl)piperidine-2-carboxylic acid and its derivatives play significant roles in plant biology, particularly in the conversion processes related to ethylene, a crucial plant hormone. Research has shown that labeled 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor, when administered to light-grown wheat leaves, primarily converts into a nonvolatile metabolite identified as 1-(malonylamino)cyclopropane-1-carboxylic acid. This conversion highlights the natural metabolic pathways plants use in ethylene biosynthesis, with the detection of such conjugates in wilted wheat leaves confirming their role in plant physiological processes (Hoffman et al., 1982).

Synthetic Applications in Chemistry

The compound and related cyclopropane derivatives have been utilized in synthetic chemistry for the creation of complex molecules. Cyclopropanone equivalents, such as 1-piperidino-1-trimethylsilyloxycyclopropane, derived from the piperidide of 3-chloropropionic acid, have been employed in reactions with various nucleophiles to form pyrroles, pyrrolines, and pyrrolizidines. This demonstrates the compound's utility in synthesizing heterocyclic structures, which are valuable in developing pharmaceuticals and other biologically active compounds (Wasserman et al., 1989).

Pharmaceutical Building Blocks

Derivatives of 1-(Cyclopropanecarbonyl)piperidine-2-carboxylic acid have been explored as building blocks in pharmaceutical development. For instance, conformationally rigid analogues of pharmaceutical compounds have been synthesized, showing the compound's potential in creating structurally complex and pharmacologically relevant entities. This approach is pivotal in drug discovery, enabling the exploration of novel therapeutic agents with optimized biological activity and pharmacokinetic profiles (Vilsmaier et al., 1996).

Enzymatic and Metabolic Studies

1-(Cyclopropanecarbonyl)piperidine-2-carboxylic acid's derivatives have also found use in enzymatic and metabolic studies, providing insights into the biological mechanisms and pathways in which cyclopropane and its derivatives are involved. The synthesis and labeling of neuroleptic butyrophenones with carbon-14 at the carbonyl position, for example, facilitate metabolic studies, helping to understand the metabolic fate of these compounds in biological systems (Nakatsuka et al., 1979).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(cyclopropanecarbonyl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-9(7-4-5-7)11-6-2-1-3-8(11)10(13)14/h7-8H,1-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNLOHPZEAYUID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylcarbonyl)-2-piperidinecarboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2726529.png)

![ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2726530.png)

![(2E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide](/img/structure/B2726533.png)

![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2726535.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2726538.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2726543.png)

![4-Nitrothieno[3,4-c]furan-1,3-dione](/img/structure/B2726547.png)

![tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate](/img/structure/B2726548.png)

![N-[(2S,3R)-2-Ethyloxolan-3-yl]prop-2-enamide](/img/structure/B2726550.png)